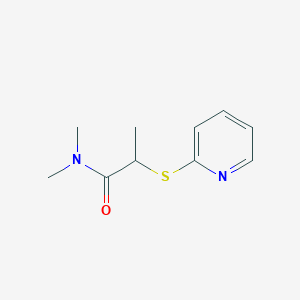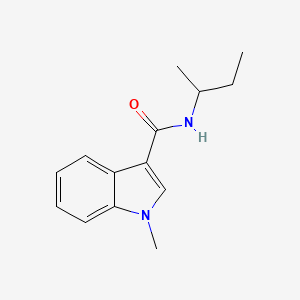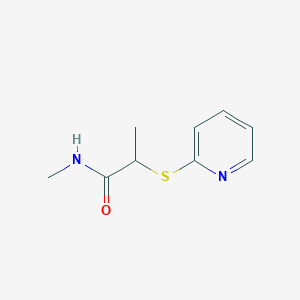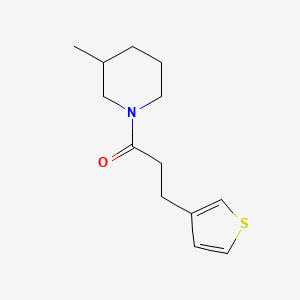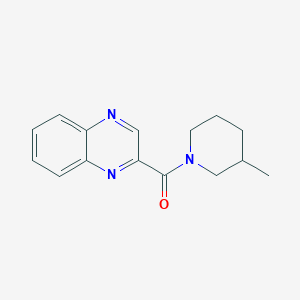
(3-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone, also known as MQM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MQM is a heterocyclic compound that contains a quinoxaline ring and a piperidine ring, making it a unique and interesting molecule to study.
科学研究应用
(3-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, (3-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone has been investigated for its potential as an anti-cancer agent. Studies have shown that (3-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone inhibits the growth of cancer cells and induces apoptosis, making it a promising candidate for further development as a cancer treatment.
In pharmacology, (3-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone has been studied for its potential as a painkiller. Studies have shown that (3-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone has analgesic properties and can reduce pain in animal models. Additionally, (3-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone has been investigated for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
In materials science, (3-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone has been studied for its potential as a building block for organic electronics. Studies have shown that (3-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone can be used to create organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), making it a promising candidate for further development in this field.
作用机制
The mechanism of action of (3-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone is not fully understood, but studies have shown that it interacts with several molecular targets in the body. One of the main targets of (3-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone is the voltage-gated sodium channel, which is involved in the transmission of pain signals in the body. (3-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone has been shown to inhibit the activity of this channel, leading to a reduction in pain.
(3-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone has also been shown to interact with several other molecular targets, including the cannabinoid receptor CB1, the serotonin receptor 5-HT3, and the GABA receptor. These interactions may contribute to the analgesic and anti-inflammatory effects of (3-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone.
Biochemical and Physiological Effects:
Studies have shown that (3-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone has several biochemical and physiological effects in the body. In animal models, (3-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone has been shown to reduce pain and inflammation, as well as induce apoptosis in cancer cells. Additionally, (3-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone has been shown to have anti-anxiety and anti-depressant effects in animal models.
实验室实验的优点和局限性
One of the main advantages of using (3-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone in lab experiments is its unique chemical structure, which allows it to interact with several molecular targets in the body. Additionally, (3-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone has been shown to have a low toxicity profile, making it a safe compound to use in lab experiments.
However, there are also limitations to using (3-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone in lab experiments. One limitation is the complexity of its synthesis, which can make it difficult and expensive to produce. Additionally, the mechanism of action of (3-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone is not fully understood, which can make it challenging to design experiments that target specific molecular pathways.
未来方向
There are several future directions for research on (3-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone. One area of research is the development of (3-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone as a cancer treatment. Further studies are needed to determine the efficacy and safety of (3-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone in treating various types of cancer.
Another area of research is the development of (3-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone as a painkiller. Studies are needed to determine the optimal dosage and administration method for (3-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone in humans, as well as its potential for addiction and abuse.
Finally, there is potential for further research on the use of (3-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone in materials science. Studies are needed to determine the optimal conditions for using (3-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone as a building block for organic electronics, as well as its potential for commercial applications.
In conclusion, (3-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone is a unique and interesting molecule that has potential applications in various fields. Further research is needed to fully understand its mechanism of action and potential uses, but the current research suggests that (3-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone has promising potential in the areas of cancer treatment, pain management, and materials science.
合成方法
The synthesis of (3-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone is a complex process that involves several steps. One of the most common methods for synthesizing (3-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone is through the reaction of 2-chloroquinoxaline with (3-methylpiperidin-1-yl)methanone in the presence of a base. The reaction takes place at high temperatures and yields (3-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone as a white crystalline solid.
属性
IUPAC Name |
(3-methylpiperidin-1-yl)-quinoxalin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-11-5-4-8-18(10-11)15(19)14-9-16-12-6-2-3-7-13(12)17-14/h2-3,6-7,9,11H,4-5,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTXDIZMFJHCIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-(4-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea](/img/structure/B7515078.png)
